molecular formula C11H12O3 B177081 3-(4-Methylbenzoyl)propionic acid CAS No. 4619-20-9

3-(4-Methylbenzoyl)propionic acid

Cat. No. B177081
CAS RN: 4619-20-9
M. Wt: 192.21 g/mol
InChI Key: OEEUWZITKKSXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05525736

Procedure details

Toluene 10b (99.9%, 5.5 eq) was reacted with succinic anhydride (99%, 1 eq) and AlCl3 (95%, 2 eq) for 24 h according to the general procedure. Yellow crystals of 11b were obtained in 75% yield. 1H-NMR: 7.88 (d, 2H, J=8.2 Hz, Ar--H); 7.26 (d, 2H, J=4.8 Hz, Ar--H); 3.29 (t, 2H, J=6.6 Hz, CH2CH2COOH); 2.80 (t, 2H, J=6.6 Hz, CH2CH2COOH); 2.41 (s, 3H, CH3). 13C-NMR: 192.44; 178.70; 144.13; 133.91; 129.29; 128.14; 33.02; 28.06; 21.63.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]1(=[O:14])[O:13][C:11](=[O:12])[CH2:10][CH2:9]1.[Al+3].[Cl-].[Cl-].[Cl-]>>[CH3:7][C:1]1[CH:6]=[CH:5][C:4]([C:8]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[O:14])=[CH:3][CH:2]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(=O)CCC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.